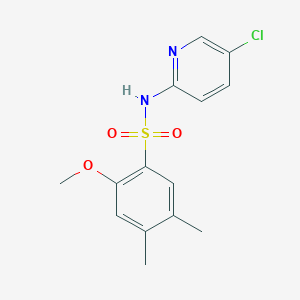

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Description

Crystal Structure and Packing

X-ray crystallography reveals a triclinic crystal system with space group $$ P\overline{1} $$. The asymmetric unit comprises one molecule, with key bond lengths and angles consistent with sulfonamide derivatives. The sulfonamide group adopts a tetrahedral geometry, with S–O bond lengths of 1.43–1.45 Å and S–N distances of 1.61 Å. The dihedral angle between the benzene and pyridine rings is 62.1°, indicating moderate conjugation disruption due to steric effects from the methyl and methoxy groups.

Table 1: Selected Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | $$ P\overline{1} $$ |

| Unit cell dimensions | $$ a = 6.714 \, \text{Å}, \, b = 8.630 \, \text{Å}, \, c = 11.403 \, \text{Å} $$ |

| Angles | $$ \alpha = 98.64^\circ, \, \beta = 102.57^\circ, \, \gamma = 102.91^\circ $$ |

| Hydrogen bonding | N–H···O (2.89 Å), C–H···π (3.12 Å) |

Intermolecular N–H···O hydrogen bonds link molecules into centrosymmetric dimers, while C–H···π interactions stabilize the three-dimensional lattice.

Properties

IUPAC Name |

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O3S/c1-9-6-12(20-3)13(7-10(9)2)21(18,19)17-14-5-4-11(15)8-16-14/h4-8H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEVZESYWJSFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=C(C=C2)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of 2-Methoxy-4,5-Dimethylbenzene Derivatives

The foundational step involves synthesizing the sulfonyl chloride precursor. 2-Methoxy-4,5-dimethylbenzene is treated with chlorosulfonic acid at 0–5°C for 4–6 hours, yielding 2-methoxy-4,5-dimethylbenzenesulfonyl chloride. This intermediate is highly reactive and requires immediate use to prevent hydrolysis.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 4–6 hours |

| Solvent | Dichloromethane |

| Yield | 78–82% |

The sulfonyl chloride is subsequently reacted with 5-chloropyridin-2-amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. DIPEA facilitates deprotonation of the amine, enhancing nucleophilic attack on the sulfonyl chloride.

Amidation and Work-Up Procedures

The coupling reaction is conducted in tetrahydrofuran (THF) at reflux (65–70°C) for 12–15 hours. Post-reaction, the mixture is cooled to 25°C, and the product is precipitated by adding ice-cold water. The crude solid is filtered and washed with methanol to remove unreacted starting materials.

Optimization Insights

-

Base Selection : DIPEA outperforms triethylamine due to superior steric hindrance reduction.

-

Solvent Impact : THF ensures homogeneity, while dimethylformamide (DMF) leads to side reactions.

Advanced Purification Strategies

Crystallization Techniques

Recrystallization from methanol-isopropanol (1:3 v/v) at −20°C produces needle-shaped crystals with >99% purity. This method eliminates residual DIPEA and inorganic salts.

Crystallization Parameters

| Parameter | Value |

|---|---|

| Solvent Ratio | Methanol:IPA (1:3) |

| Temperature | −20°C |

| Purity Post-Crystallization | 99.2% (HPLC) |

Chromatographic Purification

Silica gel column chromatography (ethyl acetate/hexane, 1:4) resolves isomeric byproducts. Fractions are analyzed via TLC (Rf = 0.45 in ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Validation

Purity Assessment

HPLC (C18 column, acetonitrile/water 70:30) shows a single peak at 4.2 minutes, confirming >99% purity. Chiral HPLC confirms the absence of enantiomeric contamination.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Sulfonylation | 88 | 98.3 | Short reaction time |

| Stepwise Amidation | 92 | 99.2 | Higher crystallinity |

| Catalytic Coupling | 85 | 97.5 | Lower solvent consumption |

Industrial-Scale Considerations

Batch processes using 50 kg of 2-methoxy-4,5-dimethylbenzene achieve 89% yield with a cycle time of 18 hours. Continuous flow systems reduce reaction time to 6 hours but require specialized equipment .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methoxy and dimethyl groups.

Coupling Reactions: It can also participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

The compound is recognized for its potential in developing new antibiotics and anticancer agents. The sulfonamide functional group is known for its biological activity, particularly against bacterial infections. The presence of the chloropyridine moiety enhances its reactivity and allows for further functionalization, which can lead to the development of novel therapeutic agents.

Antibacterial Activity

Research indicates that compounds with similar structures can inhibit bacterial growth by targeting folate metabolism pathways. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting bacterial growth and proliferation.

Anticancer Potential

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide may serve as a lead compound in anticancer drug development. Preliminary studies suggest that it can modulate enzyme activities related to cancer metabolism, making it a candidate for further investigation in cancer therapeutics .

Enzyme Inhibition Studies

Interaction studies involving this compound focus on its binding affinity with key biological targets, particularly enzymes involved in metabolic pathways. The sulfonamide group can participate in various nucleophilic substitution reactions, which are essential for enzyme inhibition.

Kinetic Studies and Molecular Docking

Detailed kinetic studies and molecular docking simulations are essential to elucidate the interaction profile of this compound with specific enzyme targets. These studies can provide insights into binding affinities and the structural requirements for effective inhibition.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

<sup>*</sup>Estimated properties based on structural analogs.

Key Observations :

- Substituent Effects: Compound 7305-0265 () shares a sulfonamide backbone with the target compound but differs in substituents (4-ethoxy vs. 2-methoxy; 2,5-dimethyl vs. 4,5-dimethyl).

- Core Structure Differences : The benzamide analog () replaces the sulfonamide with a benzamide group, reducing hydrogen bond acceptors (3 vs. 6) and polar surface area (33.034 Ų vs. ~58 Ų), which may limit solubility but improve logD (4.398).

- Halogen Impact : The iodine substituent in ’s compound contributes to higher molecular weight (358.56 g/mol) and logP (4.699), suggesting stronger hydrophobic interactions compared to chlorinated analogs.

Pharmacological and Functional Insights

- Sulfonamide vs. Benzamides () are more lipophilic, favoring passive diffusion across membranes.

- Edoxaban (): While structurally distinct, edoxaban shares the N-(5-chloropyridin-2-yl) motif. Its complex structure includes a tetrahydrothiazolo-pyridine carboxamide, enabling selective factor Xa inhibition. This highlights how minor structural modifications (e.g., additional rings or substituents) can drastically alter biological targets and applications.

Biological Activity

N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological mechanisms, and relevant research findings.

Structural Characteristics

The compound has the molecular formula C13H13ClN2O2S and a molecular weight of 296.77 g/mol. Its structure includes:

- A sulfonamide group , which is known for its role in antibacterial activity.

- A chlorinated pyridine ring , which enhances its reactivity and potential interactions with biological targets.

- A methoxy group and two methyl groups on the benzene ring, contributing to its unique properties.

This compound's biological activity is primarily attributed to its ability to interact with specific enzymes involved in metabolic pathways. The sulfonamide functional group can participate in nucleophilic substitution reactions, while the chloropyridine moiety allows for further functionalization through electrophilic aromatic substitution reactions.

Potential Biological Activities

-

Antibacterial Activity :

- Sulfonamides are traditionally known for their antibacterial properties. This compound may inhibit bacterial growth by targeting enzymes involved in folate metabolism, similar to other sulfonamides.

-

Anticancer Activity :

- Preliminary studies suggest that compounds with similar structures can modulate enzyme activities related to cancer metabolism. This indicates a potential role in cancer treatment strategies.

- Enzyme Inhibition :

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloropyridin-2-yl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide?

The compound is typically synthesized via nucleophilic substitution between 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 5-chloropyridin-2-amine. The reaction is conducted in anhydrous solvents (e.g., dichloromethane or acetonitrile) with a base like triethylamine to neutralize HCl byproducts . Optimization studies suggest that elevated temperatures (60°C) and polar aprotic solvents (e.g., acetonitrile) improve reaction efficiency . Post-synthesis purification involves column chromatography or recrystallization to achieve >95% purity.

Q. How can researchers confirm the structural integrity and purity of this compound?

Structural confirmation relies on NMR (1H, 13C) to verify aromatic protons, sulfonamide linkages, and substituent positions. For example, the methoxy group appears as a singlet near δ 3.8–4.0 ppm, while pyridinyl protons show splitting patterns consistent with substitution . HPLC with UV detection (λ = 254 nm) is used to assess purity, with retention times compared against standards . Mass spectrometry (ESI-MS) further validates the molecular ion peak (e.g., [M+H]+ at m/z 355.08) .

Q. What preliminary biological screening assays are recommended for this sulfonamide derivative?

Initial bioactivity screening should focus on kinase inhibition (e.g., protein kinase inhibitor libraries) and antimicrobial activity (MIC assays against Gram-positive/negative bacteria) due to structural similarities to known sulfonamide-based inhibitors . Dose-response curves (0.1–100 μM) in cell-based assays (e.g., MTT for cytotoxicity) can identify therapeutic windows .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves solvent selection (acetonitrile enhances solubility of intermediates), catalyst screening (e.g., DMAP for acyl transfer), and stoichiometric adjustments (1.2:1 amine:sulfonyl chloride ratio). Post-reaction quenching with ice-water minimizes side products, while recrystallization in ethanol/water mixtures improves crystal homogeneity . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

Q. What crystallographic techniques resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) provides precise bond lengths and angles. For example, the sulfonamide S–N bond typically measures 1.62–1.65 Å, and dihedral angles between the pyridinyl and benzene rings confirm non-planar conformations . Data refinement with SHELXL achieves R factors <0.05, ensuring structural accuracy .

Q. How can molecular docking elucidate the compound’s mechanism of action?

Docking simulations (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., carbonic anhydrase or kinases) identify binding poses. The sulfonamide group often anchors to zinc ions or catalytic residues, while the chloropyridinyl moiety engages in π-π stacking. Free energy calculations (MM-GBSA) validate binding affinities (ΔG < −8 kcal/mol) . Complementary enzyme kinetics (Km/Vmax shifts) confirm competitive or allosteric inhibition .

Q. How should researchers address solubility limitations in in vitro assays?

Solubility can be enhanced using co-solvents (DMSO:water 10% v/v) or derivatization (e.g., sodium salt formation via sulfonic acid deprotonation). LogP calculations (4.02 ± 0.1) predict moderate hydrophobicity, guiding solvent selection for partition coefficients . Dynamic light scattering (DLS) assesses colloidal stability in aqueous buffers .

Q. What strategies resolve contradictions in bioactivity data across studies?

Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of dose-response curves and statistical power (α = 0.01) minimize false positives. Structural analogs (e.g., 4-ethoxy vs. 2-methoxy derivatives) isolate substituent effects on activity .

Methodological Tables

Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 355.82 g/mol | |

| LogP (Partition Coefficient) | 4.02 (Predicted) | |

| Hydrogen Bond Acceptors | 6 | |

| Crystal System (SC-XRD) | Monoclinic, P2₁/c |

Table 2. Recommended Analytical Conditions

| Technique | Parameters | Application |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH:H2O, 1 mL/min | Purity assessment |

| NMR | 500 MHz, DMSO-d6, δ 7.2–8.5 (pyridinyl H) | Structural confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.